![molecular formula C14H18N4O3 B2742430 5-ethyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1226436-66-3](/img/structure/B2742430.png)
5-ethyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Ethyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is involved in the synthesis of various heterocyclic compounds. For example, it is used in the preparation of 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, which are anticipated to exhibit hypertensive activity (Kumar & Mashelker, 2007).
Antiallergic Activity
The compound has been synthesized as part of the antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which demonstrated significant antiallergic activity in animal models. These compounds showed promise for further clinical studies due to their potent activity (Nohara et al., 1985).
Anticancer and Anti-Inflammatory Agents
Novel pyrazolopyrimidines derivatives, involving this compound, have been evaluated for their anticancer and anti-inflammatory properties. These derivatives have shown potential as therapeutic agents against various cancer cell lines and inflammatory conditions (Rahmouni et al., 2016).
Synthesis of Pyrazolo[3,4-b]pyridin-3-ones
This compound is also involved in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. These synthesized compounds have diverse applications in medicinal chemistry and drug discovery (Lebedˈ et al., 2012).
Antibacterial Activity
Certain pyrazolopyridine derivatives synthesized using this compound have been tested for their antibacterial activity against various bacterial strains, showing moderate to good efficacy (Panda, Karmakar, & Jena, 2011).
Synthesis of Fluorescent Molecules
This compound has also been used in the synthesis of novel fluorescent molecules. These molecules could be potentially exploited as attractive fluorophores for possessing many binding sites (Wu et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-3-oxo-N-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-2-18-7-10(12-11(8-18)14(20)17-16-12)13(19)15-6-9-4-3-5-21-9/h7-9H,2-6H2,1H3,(H,15,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVAQJKOMWTNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
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